molecular formula C13H7ClN4 B11049009 4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile

4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile

Cat. No.: B11049009
M. Wt: 254.67 g/mol
InChI Key: GMMNOWLEXZODTJ-UHFFFAOYSA-N
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Description

4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and two nitrile groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common method starts with the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile. This intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile groups can be reduced to amines under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Diamines.

    Substitution: Hydroxy or alkyl-substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

Medicinally, derivatives of this compound are being explored for their anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the amino and nitrile groups is crucial for binding to biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the nitrile groups can participate in dipole interactions, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(2-fluorophenyl)-3,5-pyridinedicarbonitrile
  • 4-Amino-2-(2-bromophenyl)-3,5-pyridinedicarbonitrile
  • 4-Amino-2-(2-methylphenyl)-3,5-pyridinedicarbonitrile

Uniqueness

Compared to its analogs, 4-Amino-2-(2-chlorophenyl)-3,5-pyridinedicarbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets, potentially leading to improved efficacy in medicinal applications.

Properties

Molecular Formula

C13H7ClN4

Molecular Weight

254.67 g/mol

IUPAC Name

4-amino-2-(2-chlorophenyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C13H7ClN4/c14-11-4-2-1-3-9(11)13-10(6-16)12(17)8(5-15)7-18-13/h1-4,7H,(H2,17,18)

InChI Key

GMMNOWLEXZODTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C(=C2C#N)N)C#N)Cl

Origin of Product

United States

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